![molecular formula C9H8N2O3S B5686157 2-cyano-N-(phenylsulfonyl)acetamide](/img/structure/B5686157.png)
2-cyano-N-(phenylsulfonyl)acetamide
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Overview
Description
2-cyano-N-(phenylsulfonyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.33 g/mol. This compound is also known as N-phenylsulfonyl-2-cyanoacetamide.
Mechanism of Action
The mechanism of action of 2-cyano-N-(phenylsulfonyl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-cyano-N-(phenylsulfonyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyano-N-(phenylsulfonyl)acetamide in lab experiments is its broad range of potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, as well as potential as an anti-diabetic agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.
Future Directions
There are several future directions for research on 2-cyano-N-(phenylsulfonyl)acetamide. One direction is to further investigate its mechanism of action in order to optimize its use in specific therapeutic applications. Another direction is to explore its potential as an anti-viral agent, as preliminary studies have shown promising results. Additionally, more research is needed to determine its safety and efficacy in human trials.
Synthesis Methods
The synthesis of 2-cyano-N-(phenylsulfonyl)acetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of N-phenylsulfonyl glycine with acetic anhydride and sodium cyanide. The reaction takes place under reflux conditions and produces the desired compound in good yields. Other methods include the reaction of N-phenylsulfonyl glycine with acetyl chloride and sodium cyanide, or the reaction of N-phenylsulfonyl glycine with acetic acid and sodium cyanide.
Scientific Research Applications
2-cyano-N-(phenylsulfonyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have potential as an anti-diabetic agent.
properties
IUPAC Name |
N-(benzenesulfonyl)-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-7-6-9(12)11-15(13,14)8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUAFAJGNZBDQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanoacetyl)benzenesulfonamide |
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